2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide

Catalog No.
S577231
CAS No.
21236-54-4
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide

CAS Number

21236-54-4

Product Name

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide

IUPAC Name

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4/h5-7H,8H2,1-4H3,(H,13,15)

InChI Key

OAEQFELYEXDQSI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C

Synonyms

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide, 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide, hydrochloride, W 36017, W-36017

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C
  • Chemical Properties and Analog Design

    The presence of the amide and dimethylamino functional groups suggests it could be a relevant molecule for research into organic chemistry and medicinal chemistry. Scientists might study its physical and chemical properties to understand how they influence its potential biological activity [1]. This information could be valuable for designing new drugs or other functional molecules.(PubChem, 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide: https://pubchem.ncbi.nlm.nih.gov/compound/2-Dimethylamino-N-_2_6-dimethylphenyl_acetamide))

  • Structural Similarity to Lidocaine

    Interestingly, 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide bears some structural resemblance to lidocaine, a widely used local anesthetic. Lidocaine possesses an aromatic ring with two methyl groups and an amide linked to an amine group. However, in lidocaine, the amine group attached to the amide is a diethylamine group (two ethyl groups) instead of a dimethylamine group (two methyl groups) [2]. This structural similarity might lead researchers to explore 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide to see if it exhibits any anesthetic or other pharmacological properties. (Sigma-Aldrich, Lidocaine: )

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide, also known by its chemical formula C15H22N2OC_{15}H_{22}N_{2}O, is an organic compound belonging to the class of amides. This compound features a dimethylamino group attached to an acetamide structure, with a 2,6-dimethylphenyl substituent. Its molecular weight is approximately 250.35 g/mol. This compound is structurally related to several local anesthetics, making it significant in both pharmaceutical and biochemical contexts.

Typical of amides, including:

  • Hydrolysis: Under acidic or basic conditions, 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Acylation: It can undergo acylation reactions where the dimethylamino group can be replaced or modified through electrophilic substitution.
  • Reduction: The carbonyl group in the acetamide can be reduced to yield secondary amines.

These reactions are essential for synthesizing derivatives or related compounds in medicinal chemistry.

This compound exhibits biological activity primarily as a local anesthetic. It is structurally similar to lidocaine, which is known for its effectiveness in blocking nerve conduction. The mechanism of action involves the inhibition of sodium channels in neuronal membranes, leading to a decrease in neuronal excitability and pain sensation. In addition, studies have indicated potential anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Synthesis of 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide can be achieved through several methods:

  • Direct Amidation: Reaction of 2,6-dimethylaniline with dimethylacetamide in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide).
  • Reduction of Nitriles: Starting from a nitrile derivative followed by reduction using lithium aluminum hydride or similar reducing agents.
  • Alkylation Reactions: Using alkyl halides to introduce the dimethylamino group onto an aromatic ring followed by acylation.

These methods allow for variations in yield and purity depending on reaction conditions and reagents used.

The primary applications of 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide include:

  • Local Anesthesia: Used in medical settings for pain management.
  • Pharmaceutical Research: As a lead compound for developing new anesthetics with improved efficacy and safety profiles.
  • Chemical Synthesis: As an intermediate in the synthesis of other biologically active compounds.

Interaction studies of this compound focus on its binding affinity to sodium channels and its competitive inhibition against other local anesthetics. Research indicates that it may exhibit synergistic effects when combined with other analgesics or anti-inflammatory drugs. Further studies are required to elucidate the full spectrum of interactions and their implications for clinical use.

Several compounds share structural similarities with 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. Key examples include:

Compound NameCAS NumberMolecular FormulaUnique Features
Lidocaine137-58-6C14H22N2OC_{14}H_{22}N_{2}OWidely used local anesthetic
Bupivacaine2180-92-9C18H28N2OC_{18}H_{28}N_{2}OLonger duration of action than lidocaine
Mepivacaine64015-34-9C15H22N2OC_{15}H_{22}N_{2}OShorter duration; less vasodilatory effect
Prilocaine721-50-6C13H19N3OC_{13}H_{19}N_{3}OLower toxicity profile; used in dental procedures

Uniqueness

The uniqueness of 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide lies in its specific structural modifications that may enhance its efficacy as a local anesthetic compared to other similar compounds. Its distinct dimethylamino substitution offers potential advantages in terms of solubility and receptor binding affinity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

LogP

0.94 (LogP)

Other CAS

21236-54-4

Wikipedia

W 36017

Dates

Modify: 2023-07-20

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